2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate involves strategic chemical reactions that contribute to its unique structure. A notable synthesis approach includes the application of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of several β-lactams under mild reaction conditions, showcasing its versatility and efficiency in organic synthesis processes (Zarei, 2013).
Molecular Structure Analysis
The crystal and molecular structures of related compounds provide insight into the structural characteristics of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate. For instance, studies on compounds like 2-amino-6-methylpyridinium 4-methylbenzenesulfonate reveal complex hydrogen bonding networks and amine–imine tautomerism, which are crucial for understanding the molecular geometry and electronic structure of similar compounds (Babu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate demonstrate its reactivity and potential applications in organic synthesis. The compound's ability to act as an acid activator in the synthesis of β-lactams signifies its role in facilitating nucleophilic addition reactions, which are fundamental in the creation of a wide range of organic molecules (Zarei, 2013).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate were not found, investigations into similar compounds can provide valuable information. Properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior under different conditions and its potential applications in materials science and engineering.
Chemical Properties Analysis
The chemical properties of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate, such as its reactivity with various nucleophiles, electrophiles, and its role in catalysis, are of significant interest. Its utility in the synthesis of β-lactams highlights its importance in organic chemistry, especially in reactions requiring specific reactivity and selectivity (Zarei, 2013).
Scientific Research Applications
Synthesis and Utilization in Organic Chemistry
2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is an intermediate in the synthesis of various organic compounds. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, was developed. This method involves the cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, highlighting the compound's utility in organic synthesis. However, the use of palladium and phenylboronic acid has limited its widespread application due to cost and toxicity concerns. Therefore, alternative synthesis methods involving diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and an organic or inorganic acid have been used, although this can lead to the formation of dark decomposition products, lowering yield and purity. The review emphasizes the need for practical and efficient synthesis methods for such compounds in large-scale production and suggests the exploration of alternative pathways to overcome the limitations of current methodologies (Qiu et al., 2009).
Role in Cancer Chemotherapy
Although the specific compound 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is not directly mentioned in cancer chemotherapy, fluorinated pyrimidines, a broader category to which this compound might be related, are widely used in cancer treatment. For instance, 5-Fluorouracil (5-FU) is utilized to treat over 2 million cancer patients annually. Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines to treat cancer. Methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes, have been reviewed to study 5-FU metabolism and biodistribution. Insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have been gained from computational and experimental studies. Beyond inhibiting thymidylate synthase, recent studies have implicated roles for RNA modifying enzymes inhibited by 5-FU, suggesting that the understanding and application of fluorinated compounds in cancer chemotherapy are evolving and hold significant promise for personalized medicine (Gmeiner, 2020).
Role in Molecular Sensorics and Drug Carriers
Fluorophores based on boron dipyrrin platforms, such as BODIPY, have attracted attention in molecular sensorics, including sensing of biomolecules and bioprocesses. The structural diversity and opportunity for directed modification of BODIPY compounds make them attractive for medical and biological purposes. Recent advances in the design and functionalization of BODIPY allow their use for modifying drug micro- and nanocarriers to improve therapeutic effects in cancer treatment. Integration of BODIPY into drug carriers offers the possibility of in vitro and in vivo real-time imaging of drug carriers, highlighting the potential of fluorine-based compounds in the development of innovative multifunctional drug carriers (Marfin et al., 2017).
Safety And Hazards
The safety data sheet indicates that 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .
properties
IUPAC Name |
2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDKLAIDBOLFE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206808 | |
Record name | 2-Fluoro-1-methylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate | |
CAS RN |
58086-67-2 | |
Record name | 2-Fluoro-1-methylpyridinium p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58086-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1-methylpyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058086672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-1-methylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-1-methylpyridinium toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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